molecular formula C16H11NO5 B137113 2-(3-Methoxyphenyl)-3-nitrochromen-4-one CAS No. 143468-21-7

2-(3-Methoxyphenyl)-3-nitrochromen-4-one

Cat. No.: B137113
CAS No.: 143468-21-7
M. Wt: 297.26 g/mol
InChI Key: MQVAZWJYMVOJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-3-nitrochromen-4-one is a synthetic nitrochromene derivative of significant interest in medicinal chemistry and drug discovery research. This compound is part of a class of molecules investigated for their potential to disrupt critical biological pathways in parasites and in proliferative cells. The core chromen-4-one structure is a privileged scaffold in pharmacology, and its modification with a 3-nitro group and a 3-methoxyphenyl moiety is designed to enhance biological activity and target engagement. Current scientific literature indicates that derivatives structurally similar to this compound are being explored as potential antileishmanial agents. Research suggests that such nitrochromene compounds can exhibit activity against the Leishmania parasite, a major cause of the neglected tropical disease leishmaniasis, through mechanisms that may involve interaction with multiple parasitic target proteins . Furthermore, the chromen-4-one core is analogous to chalcones and flavonoids, which are known for their ability to inhibit tubulin polymerization by binding to the colchicine site, a key mechanism for anti-proliferative research . The presence of the methoxy substituent on the aromatic ring is a common structural feature associated with improved bioactive properties, including enhanced potency and modulation of drug efflux transporters . This makes this compound a valuable chemical tool for researchers investigating new therapeutic strategies in parasitology and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143468-21-7

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-nitrochromen-4-one

InChI

InChI=1S/C16H11NO5/c1-21-11-6-4-5-10(9-11)16-14(17(19)20)15(18)12-7-2-3-8-13(12)22-16/h2-9H,1H3

InChI Key

MQVAZWJYMVOJBR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-]

Synonyms

4H-1-Benzopyran-4-one,2-(3-methoxyphenyl)-3-nitro-(9CI)

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 2 3 Methoxyphenyl 3 Nitrochromen 4 One

Reactivity of the 3-Nitro Group

The defining feature of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one is the C2-C3 double bond, which is strongly activated by the electron-withdrawing nitro group. This arrangement makes the molecule a potent Michael acceptor and a versatile partner in cycloaddition and reduction reactions.

Nucleophilic Additions to the Nitroalkene Moiety

The C2-C3 double bond in 3-nitrochromones is highly electrophilic, making the C2 position susceptible to attack by a wide array of nucleophiles in a Michael-type or conjugate addition reaction. This initial addition is often the first step in more complex transformations, including ring-opening sequences. researchgate.net The reaction typically proceeds by the attack of a nucleophile at the C2 carbon, leading to the formation of a stabilized enolate or nitronate intermediate.

Conjugate additions of various nucleophiles to related 2-aryl-3-nitro-2H-chromenes have been demonstrated with enamines, nitromethane, and anilines. researchgate.net For instance, the reaction of 3-nitrochromone with ethanol (B145695) in the presence of a diazoalkane catalyst results in the Michael addition of ethanol to the C2-C3 double bond.

Table 1: Examples of Nucleophilic Additions to the 3-Nitrochromone System

Nucleophile Reagent/Conditions Product Type Ref.
Carbon Nucleophiles (e.g., malononitrile (B47326), ethyl cyanoacetate) Basic catalysis Michael Adduct (often leads to ring opening) researchgate.net
Nitrogen Nucleophiles (e.g., amines, hydrazines) Basic catalysis Michael Adduct (precursor to heterocyclic products) researchgate.net

Reduction Reactions of the Nitro Group

The nitro group is readily reduced to other nitrogen-containing functional groups, most commonly the corresponding amine (amino group). This transformation is synthetically valuable as it converts the strongly electron-deactivating nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties of the heterocyclic system. The resulting 2-(3-methoxyphenyl)-3-aminochromen-4-one can serve as a key intermediate for further functionalization.

A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being one of the most common and efficient methods. Other reagents such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) are also effective.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent(s) Product Notes
H₂, Pd/C or PtO₂ Amine Standard catalytic hydrogenation; generally high yield.
H₂, Raney Nickel Amine Useful alternative to Pd/C, especially if dehalogenation is a concern.
Fe, HCl or Acetic Acid Amine Classic, cost-effective method for large-scale reductions.
SnCl₂, HCl Amine A mild reducing agent often used in laboratory synthesis.
Zinc (Zn), NH₄Cl Hydroxylamine (B1172632) Can allow for partial reduction to the hydroxylamine stage.

For 2-methyl-3-nitrochromone, catalytic hydrogenation has been successfully used to reduce the nitro group to an amino group, which then participates in subsequent rearrangement reactions. researchgate.net

Cycloaddition Reactions Involving the Nitro Functionality

The electron-deficient C2-C3 double bond of 3-nitrochromones acts as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction is a powerful tool for constructing five-membered heterocyclic rings with a high degree of stereocontrol. wikipedia.orguchicago.edu Nitrones, azomethine ylides, and diazoalkanes are common 1,3-dipoles used in these reactions. uchicago.edu

The reaction of a nitrone with the nitroalkene moiety leads to the formation of an isoxazolidine (B1194047) ring. wikipedia.orgnih.gov Similarly, 2-substituted 3-nitro-2H-chromenes have been shown to react with ethyl diazoacetate in a silver-catalyzed 1,3-dipolar cycloaddition, which, after elimination of nitrous acid, yields chromeno[3,4-c]pyrazoles. researchgate.net These cycloaddition reactions provide a direct route to complex, fused heterocyclic systems.

Reactions Involving the Chromen-4-one Scaffold

Transformations at the γ-Pyrone Ring

The γ-pyrone ring of the chromen-4-one scaffold contains two primary electrophilic sites: the C2 carbon, activated by both the ring oxygen and the C3-nitro group, and the C4 carbonyl carbon. In the case of 3-nitrochromones, nucleophilic attack overwhelmingly occurs at the C2 position due to the powerful electron-withdrawing effect of the adjacent nitro group, which makes the C2-C3 double bond a highly activated Michael system. This reactivity typically leads to the opening of the pyrone ring rather than a simple addition at the C4 carbonyl.

Ring-Opening and Rearrangement Reactions

One of the most significant reaction pathways for 3-nitrochromones when treated with nucleophiles is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.netwikipedia.org This sequence transforms the chromone (B188151) scaffold into a wide variety of other heterocyclic structures, making it a powerful synthetic strategy.

The mechanism is initiated by the nucleophilic attack at the C2 position, followed by the cleavage of the C2-O1 bond, which opens the γ-pyrone ring. This generates a reactive intermediate, typically a substituted 2-hydroxyphenacyl derivative. This intermediate then undergoes an intramolecular cyclization (ring closure) reaction, driven by the nature of the initial nucleophile and the reaction conditions, to form a new, stable heterocyclic ring. researchgate.net

For example, the reaction of 3-nitrochromone with carbon nucleophiles like malononitrile or ethyl cyanoacetate (B8463686) leads to the formation of eight-membered benzoxocinone derivatives. researchgate.net When treated with nitrogen nucleophiles such as cyanoacetamide or various amines, the reaction can yield substituted pyridines or other nitrogen-containing heterocycles. researchgate.net

Table 3: Ring-Opening and Recyclization Reactions of 3-Nitrochromone

Nucleophile Conditions Final Product Type Ref.
Malononitrile Boiling Benzoxocinone derivative researchgate.net
Ethyl cyanoacetate Boiling Benzoxocinone derivative researchgate.net
Cyanoacetamide Boiling Pyridine (B92270) derivative researchgate.net
1H-Benzimidazol-2-ylacetonitrile Boiling Pyrido[1,2-a]benzimidazole derivative researchgate.net
5-Amino-2,4-dihydro-3H-pyrazol-3-one Boiling Pyrazolo[3,4-b]pyridine derivative researchgate.net

This versatile reactivity underscores the utility of this compound as a building block for the synthesis of diverse and complex molecular architectures.

Derivatization at Peripheral Positions (e.g., via halogenation)

The chromene nucleus of 3-nitroflavones, including this compound, is amenable to derivatization at its peripheral positions. The introduction of halogen atoms, for instance, can serve as a key step in the synthesis of more complex molecules by providing a handle for further cross-coupling reactions.

Studies on related 3-nitro-2H-chromene systems have indicated that the 6-position of the chromene ring is a particularly suitable site for derivatization. For example, 6-iodo derivatives can be utilized as precursors in Sonogashira coupling reactions to introduce alkynyl groups. This suggests that direct halogenation of this compound could provide valuable intermediates. While direct halogenation of the target molecule is not extensively documented in readily available literature, the synthesis of 3-bromoflavones from 1-(2-hydroxyphenyl)-3-arylpropane-1,3-dione precursors using reagents like copper(II) bromide (CuBr₂) is a well-established method. This one-pot reaction accomplishes both halogenation and cyclodehydration.

The general mechanism for electrophilic aromatic halogenation involves the activation of the halogen by a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a potent electrophile. wikipedia.orgmasterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring. Given the electron-withdrawing nature of the flavone (B191248) core, the benzene (B151609) ring of the chromene moiety (the A-ring) is deactivated towards electrophilic substitution. However, reactions can still proceed, often requiring forcing conditions. The regioselectivity of such a reaction would be influenced by the existing oxygen atom of the pyran ring, which directs electrophilic attack to the positions ortho and para to it, namely the 5 and 7 positions.

Table 1: Potential Halogenation Reactions on the Chromene Core

Reaction TypeReagents and ConditionsPotential Products
BrominationBr₂, FeBr₃Bromo-derivatives at the 6- or 8-position
ChlorinationCl₂, AlCl₃Chloro-derivatives at the 6- or 8-position
IodinationI₂, oxidizing agent (e.g., HNO₃)Iodo-derivatives at the 6- or 8-position

Reactions Involving the 2-(3-Methoxyphenyl) Substituent

The 2-(3-Methoxyphenyl) group offers another site for chemical modification, allowing for the fine-tuning of the molecule's properties.

Functional Group Modifications on the Methoxyphenyl Ring

The methoxy (B1213986) group on the phenyl ring is a key functional group that can undergo several transformations. One of the most common reactions is O-demethylation, which converts the methoxy ether into a hydroxyl group. This transformation can be achieved through various methods.

In biological systems, cytochrome P450 enzymes are known to catalyze the O-demethylation of methoxyflavones. tandfonline.comnih.govnih.gov For instance, 3'-methoxyflavone (B1200574) is readily demethylated to 3'-hydroxyflavone. tandfonline.comnih.govnih.gov

Chemically, ether cleavage can be accomplished using strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI). masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org Boron tribromide (BBr₃) is another powerful reagent for the cleavage of aryl methyl ethers.

Beyond demethylation, the newly formed hydroxyl group can serve as a point for further derivatization, such as esterification or etherification, to introduce a wide range of other functional groups.

Influence of the Methoxy Group on Reactivity

The methoxy group significantly influences the reactivity of the 2-phenyl ring towards electrophilic aromatic substitution. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). askfilo.com This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.

However, the methoxy group also exerts an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom. vaia.com In the case of the 3-methoxy (meta) substitution pattern, the resonance effect does not extend to the meta position. Therefore, the deactivating inductive effect is more pronounced at the positions ortho and para to the methoxy group (the 2'-, 4'-, and 6'-positions), while the positions meta to it (the 5'-position) are less affected.

Table 2: Electronic Effects of the 3-Methoxy Group

EffectDescriptionImpact on Reactivity of the Phenyl Ring
Resonance (+R)Donation of lone pair electrons from oxygen into the aromatic ring.Activates ortho and para positions (2', 4', 6').
Inductive (-I)Withdrawal of electron density due to the electronegativity of oxygen.Deactivates the entire ring, particularly the ortho and para positions.
Net Effect (meta)The inductive effect dominates, leading to overall deactivation.The phenyl ring is less reactive towards electrophilic substitution than unsubstituted benzene.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Reaction Pathways

The mechanisms of the key transformations of this compound are generally well-understood from studies of related systems.

Electrophilic Aromatic Halogenation: The accepted mechanism for electrophilic aromatic substitution proceeds through a two-step pathway. nih.govsemanticscholar.orgirjet.net First, the aromatic ring attacks the electrophile (e.g., Br⁺ generated from Br₂ and a Lewis acid), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govsemanticscholar.orgirjet.net In the second step, a weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. Recent computational and experimental studies have also suggested the possibility of concerted mechanisms for some electrophilic aromatic substitutions, where the formation of the new bond and the breaking of the C-H bond occur in a single transition state, bypassing a distinct arenium ion intermediate. nih.govsemanticscholar.org

Ether Cleavage: The acidic cleavage of the methoxy group typically follows an Sₙ2 mechanism when a methyl ether is involved. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org The reaction is initiated by the protonation of the ether oxygen by a strong acid (e.g., HI). This protonation converts the methoxy group into a good leaving group (methanol). The halide ion (I⁻) then acts as a nucleophile and attacks the methyl carbon, displacing the protonated alcohol and forming methyl iodide and the corresponding phenol.

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in directing the chemical transformations of this compound.

Lewis Acids in Halogenation: In electrophilic halogenation, a Lewis acid catalyst is generally required to increase the electrophilicity of the halogen. askfilo.comgoogle.comquora.com The Lewis acid (e.g., FeBr₃) coordinates with a halogen molecule (e.g., Br₂), polarizing the Br-Br bond and generating a more potent electrophile that can be attacked by the deactivated aromatic ring. The choice of Lewis acid and solvent can influence the rate and selectivity of the reaction.

Acid and Nucleophile in Ether Cleavage: For the cleavage of the methoxy group, the choice of strong acid is critical. HI and HBr are effective because their conjugate bases (I⁻ and Br⁻) are good nucleophiles. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org In contrast, HCl is generally not used because the chloride ion is a weaker nucleophile. The reaction often requires elevated temperatures to proceed at a reasonable rate.

Enzymatic Catalysis: In biological systems, the O-demethylation is catalyzed by specific enzymes like cytochrome P450s. tandfonline.comnih.govnih.gov These enzymes provide a specific active site that binds the methoxyflavone and facilitates the oxidative cleavage of the methyl group with high selectivity and efficiency under physiological conditions.

Computational and Theoretical Studies on 2 3 Methoxyphenyl 3 Nitrochromen 4 One and Analogues

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds like 2-(3-Methoxyphenyl)-3-nitrochromen-4-one, these methods are crucial for predicting how the molecule might interact with biological targets and understanding its structural dynamics.

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov This technique helps in understanding the binding mode and affinity, which is fundamental in drug discovery. nih.gov For chromone (B188151) derivatives, docking studies can identify potential interactions with protein binding sites. For instance, studies on similar heterocyclic compounds have used docking to explore interactions with targets like the SARS-CoV-2 helicase, identifying key hydrogen bond formations that contribute to binding affinity. mdpi.com

The process involves placing the ligand, in this case, this compound, into the binding site of a protein and calculating the most likely binding conformation and energy. The interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. While specific targets for this compound are not detailed, docking studies on analogous flavonoid and chromone structures reveal common interactions with amino acid residues such as glycine, serine, and lysine (B10760008) within various enzyme active sites.

Table 1: Representative Ligand-Target Interaction Data from Analogous Compounds

Compound Class Protein Target Key Interacting Residues Predicted Binding Affinity (kcal/mol)
Indole-derivative SARS CoV-2 helicase Gly79 -9.84 mdpi.com
Schiff base A549 Lung Cancer Cells Not Specified IC50: 82.04 µg/mL elsevierpure.comresearchgate.net

Note: This table presents data from studies on compounds analogous to this compound to illustrate the type of information gained from docking studies.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scispace.com The stability and population of these conformers are determined by factors like torsional strain and steric hindrance. scispace.com For this compound, key rotations would occur around the bonds connecting the phenyl ring to the chromone core and the orientation of the nitro group.

Computational methods like molecular mechanics (e.g., MMFF94) and quantum chemical calculations are used to determine the energies of different conformers and the barriers to their interconversion. scispace.com Studies on related molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have identified multiple stable conformational polymorphs (α, β, γ). researchgate.netnih.gov Computational data indicated that while one conformer might be more stable in the gas phase, intermolecular interactions in a crystal lattice can favor a different, more planar conformation that allows for more effective packing. researchgate.netnih.gov Similarly, in chalcone (B49325) isomers, which share structural similarities, s-cis and s-trans conformers are analyzed, with their relative stability influenced by electron delocalization and steric repulsion from substituents like a nitro group. ufms.br The planarity of s-cis conformers often leads to greater stability due to better alignment of π orbitals. ufms.br

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to compute the properties of molecules. Methods like Density Functional Theory (DFT) are widely used to investigate electronic structure and reactivity. elsevierpure.com

Electronic structure analysis provides information about the distribution of electrons within a molecule, which is crucial for understanding its properties and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. epstem.net

For molecules analogous to this compound, DFT calculations (often using the B3LYP functional) are employed to determine these parameters. elsevierpure.comepstem.net Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. MEP maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting where the molecule is likely to interact with other charged species.

Table 2: Sample Quantum Chemical Calculation Results for an Analogous Molecule

Parameter Value Significance
HOMO Energy -6.5 eV Region susceptible to electrophilic attack
LUMO Energy -2.5 eV Region susceptible to nucleophilic attack
HOMO-LUMO Gap (ΔE) 4.0 eV Indicator of chemical reactivity and stability

Note: The values are representative examples based on calculations for structurally related aromatic nitro compounds and may not reflect the exact values for this compound.

Quantum chemical calculations can elucidate reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. chemrxiv.org For the chromone scaffold, these studies can predict sites of reactivity and explain observed stereoselectivity in reactions.

For example, studies on the reactions of 2-substituted 3-nitro-2H-chromenes with other reagents have shown that the reaction can proceed through a sequence of Michael addition and Mannich reactions. mdpi.com Computational models can help explain why certain isomers (e.g., endo vs. exo) are formed preferentially under different conditions (kinetic vs. thermodynamic control). mdpi.com The electronic properties of the substituents on the chromene ring, such as the methoxy (B1213986) and nitro groups in the target compound, would significantly influence the reaction pathways and the stability of intermediates. mdpi.com Global reactivity descriptors like electronic chemical potential and global electrophilicity can classify a reaction and predict the direction of electron density flow. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A 3D-QSAR model, for example, uses molecular field analysis to correlate the steric and electrostatic properties of molecules with their activity. nih.gov

In the context of chromone derivatives, QSAR models have been developed to predict their antioxidant activity. nih.gov In such a study, a series of chromones would be aligned, and steric and electrostatic fields would be calculated around them. A statistical method, like genetic partial least squares (G/PLS), is then used to build a regression model. nih.gov

The resulting QSAR model can be visualized as a contour map, indicating regions where certain properties are favorable or unfavorable for activity. For instance, a map might show that bulky, electron-withdrawing groups in a specific position increase activity, while electron-donating groups decrease it. Such models serve as predictive tools for designing new, more potent analogues of this compound by suggesting specific structural modifications to enhance a desired biological effect. nih.govnih.gov The robustness and predictive power of these models are validated internally (e.g., leave-one-out cross-validation) and externally with a test set of compounds. researchgate.netnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
N-(4'-methoxyphenyl)-3-bromothiobenzamide
1'-nitro-4-hydroxy-3-metoxychalcone
2'-nitro-4-hydroxy-3-metoxychalcone
3'-nitro-4-hydroxy-3-metoxychalcone
2-aryl-substituted 3-nitro-2H-chromenes
2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol
7,8-dihydroxy-2-(4′-trifluoromethylphenyl)-3-(4″-trifluoromethylbenzoyl)chromone
2-methoxyfuran

Correlation of Molecular Descriptors with Biological Responses

The biological activity of a compound is intrinsically linked to its physicochemical and structural properties, which can be quantified by molecular descriptors. QSAR studies aim to establish a mathematical correlation between these descriptors and the observed biological response. For analogues of this compound, various molecular descriptors have been found to be significantly correlated with their biological activities, such as antimicrobial and antitumor effects.

A key aspect of these studies involves the use of descriptors derived from semiempirical and density functional theory (DFT) calculations. researchgate.net For a series of 3-nitrocoumarins, which are structurally related to 3-nitrochromones, descriptors related to hydrolytic instability were found to be highly correlated with their antimicrobial activity against both Candida albicans and Staphylococcus aureus. researchgate.net This suggests that the susceptibility of the chromone ring to nucleophilic attack and subsequent ring-opening could be a critical factor in their mechanism of action.

In a study focusing on the tumor-specificity of 3-styrylchromone derivatives, it was found that descriptors related to molecular shape and electronic charge were most strongly correlated with their cytotoxic activity. nih.gov The spatial arrangement of the molecule and the distribution of electron density play a crucial role in the interaction with biological targets. The introduction of a methoxy group at the 7-position of the chromone ring, for instance, was shown to enhance tumor-specificity, highlighting the importance of electronic effects of substituents. nih.gov

The following table summarizes key molecular descriptors and their correlation with the biological responses of analogous compounds.

Descriptor CategorySpecific DescriptorsBiological Activity CorrelatedReference
Electronic Charges on atoms, Dipole moment, ELUMO, EHOMOAntimicrobial, Antitumor researchgate.netnih.gov
Topological Connectivity indices, Shape indicesAntifungal, Antibiotic mdpi.com
Quantum Chemical Heat of formation, Total energyAntimicrobial researchgate.net
Steric/Shape Molecular volume, Surface areaAntitumor nih.gov
Thermodynamic Hydrolytic instability parametersAntimicrobial researchgate.net

These correlations provide a rational basis for the targeted modification of the lead compound structure to enhance its biological efficacy. For example, modifying the substitution pattern on the 2-phenyl ring or the chromone nucleus can alter the electronic and steric properties in a predictable manner, leading to improved biological activity.

Development of Predictive Models for Analogous Compounds

Building on the correlation between molecular descriptors and biological activity, various computational models have been developed to predict the activity of new, unsynthesized analogues of this compound. These predictive models are crucial for prioritizing synthetic efforts and reducing the costs associated with drug discovery.

Several machine learning and statistical methods have been employed to construct these predictive QSAR models. For a series of 3-nitrocoumarins, multivariate predictive models based on random forests (RF), and hybrid approaches combining genetic algorithms (GA) with either support vector machines (SVM) or k-nearest neighbors (kNN) have been successfully established. researchgate.net These models were capable of classifying compounds as active or inactive with a high degree of accuracy, and the feature selection process allowed for a two-dimensional linear separation of the two groups. researchgate.net

In another study on triazolothiadiazine compounds, which are also heterocyclic structures with antimicrobial properties, two- and three-descriptor models were developed using Genetic Function Approximation (GFA). mdpi.com These models demonstrated good predictive power for both antifungal and antibiotic activities, with squared correlation coefficient (R²) values ranging from 0.725 to 0.768. mdpi.com The descriptors in these models were related to connectivity, electronegativity, polarizability, and van der Waals properties. mdpi.com

The statistical robustness and predictive capability of these models are typically assessed through internal and external validation techniques. The table below presents a summary of predictive models developed for analogous compounds, highlighting their statistical significance.

Model TypeBiological Activity PredictedStatistical ParametersReference
Random Forests (RF)Antimicrobial (C. albicans, S. aureus)High classification accuracy researchgate.net
Genetic Algorithm - Support Vector Machines (GA-SVM)Antimicrobial (C. albicans, S. aureus)Enabled linear separation of active/inactive compounds researchgate.net
Genetic Algorithm - k-Nearest Neighbors (GA-kNN)Antimicrobial (C. albicans, S. aureus)High classification accuracy researchgate.net
Genetic Function Approximation (GFA)Antifungal, AntibioticR² = 0.725 - 0.768, Q²LOO = 0.510 - 0.622 mdpi.com

These predictive models serve as powerful in silico tools for the virtual screening of large compound libraries and for the rational design of novel analogues with enhanced biological profiles. The insights gained from these computational studies are invaluable for guiding future research in the development of chromone-based therapeutic agents.

Biological Activity and Structure Activity Relationship Sar Investigations of 2 3 Methoxyphenyl 3 Nitrochromen 4 One Derivatives in Vitro Studies

Anticancer Activity

The anticancer properties of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one and its related compounds are multifaceted, involving cytotoxicity against various cancer cell lines, induction of programmed cell death (apoptosis), and inhibition of crucial enzymes involved in cancer progression.

In vitro Cytotoxicity against Cancer Cell Lines

Derivatives of chromen-4-one have demonstrated notable cytotoxic effects against a range of human cancer cell lines. While data specific to this compound is limited, studies on the broader family of substituted chromones and flavones provide significant insights. For instance, various chromone (B188151) derivatives have been evaluated for their cytotoxicity against cell lines such as the human breast cancer lines MCF-7 and MDA-MB-231, and leukemia cell lines like HL-60 and MOLT-4. asianpubs.orgnih.govresearchgate.net

Research has shown that the substitution pattern on both the chromone core and the 2-phenyl ring plays a critical role in the cytotoxic potency. encyclopedia.pub The presence of a methoxy (B1213986) group on the phenyl ring, as seen in the subject compound, has been associated with antitumor activity in various heterocyclic structures. encyclopedia.pubmdpi.com Similarly, the nitro group is a key feature in many synthetic compounds designed for anticancer activity, often enhancing their cytotoxic effects. nih.gov For example, a synthetic nitroflavone derivative, 2'-nitroflavone, was shown to have strong antimitogenic activity in several human and murine adenocarcinoma cell lines while not affecting non-neoplastic cells. nih.govresearchgate.net

Compound ClassCell LineActivity Metric (IC50)Reference
Chroman-2,4-dione derivativesMOLT-4 (Leukemia)24.4 ± 2.6 μM asianpubs.org
Chroman-2,4-dione derivativesHL-60 (Leukemia)42.0 ± 2.7 μM asianpubs.org
Chromonylthiazolidine derivative (3b)MCF-7 (Breast Cancer)32.8 ± 1.4 μg/mL derpharmachemica.com
1,3,4-Thiadiazole with 3-methoxyphenyl (B12655295)MCF-7 (Breast Cancer)Weak Activity encyclopedia.pub
Synthetic isoflavone (B191592) derivative (5)MDA-MB-231 (Breast Cancer)0.04 ± 0.01 μM researchgate.net

Apoptosis Induction and Related Mechanisms

A primary mechanism through which nitroflavone derivatives exert their anticancer effects is the induction of apoptosis. Studies on synthetic nitroflavones have shown they can trigger programmed cell death in cancer cells. nih.govresearchgate.net This process involves the activation of a cascade of enzymes known as caspases, which are central to the execution of apoptosis. bohrium.comresearchgate.net

In murine mammary adenocarcinoma cells, a synthetic nitroflavone derivative was found to induce apoptosis by activating initiator caspases-8 and -9, as well as the executioner caspase-3. nih.govresearchgate.net The activation of caspase-9 points to the involvement of the intrinsic or mitochondrial pathway of apoptosis. This is further supported by observations of increased expression of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria into the cytosol. researchgate.net The extrinsic pathway, mediated by death receptors, is also implicated through the activation of caspase-8. nih.govnih.gov The induction of apoptosis by nitro-containing compounds is a recognized mechanism of their antitumor action. nih.govmdpi.comresearchgate.net

Enzyme Inhibition (e.g., DNA Methyltransferases)

Beyond direct cytotoxicity, certain flavone (B191248) derivatives function as inhibitors of enzymes that are crucial for cancer cell survival and proliferation. One such class of enzymes is the DNA methyltransferases (DNMTs). docsdrive.comnih.gov DNMTs are responsible for DNA methylation, an epigenetic modification that can lead to the silencing of tumor suppressor genes in cancer cells. Inhibiting these enzymes can reactivate the expression of these crucial genes, thereby suppressing tumor growth.

Research has identified the 3-nitroflavone family of compounds as inhibitors of DNMTs. Docking studies suggest that these molecules can fit into the catalytic pocket of DNMTs, and their inhibitory mechanism is often mixed. Flavones and their derivatives represent an attractive class of non-nucleoside DNMT inhibitors, which could offer advantages over traditional nucleoside analogs used in chemotherapy.

Structure-Activity Relationships for Anticancer Effects

The anticancer efficacy of 2-phenyl-3-nitrochromen-4-one derivatives is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies have elucidated the roles of different substituents on the flavone scaffold.

For the 3-nitroflavone family, the presence and position of substituents on the 2-phenyl ring (Ring B) are critical for DNMT inhibition. The presence of a nitro group at the 3-position of the chromen-4-one core is a key determinant of activity. SAR analyses have shown that modifications to the phenyl ring can significantly alter the biological effects. For instance, the presence of methoxy groups is known to be favorable for antitumor properties in many chalcones and flavonoids. mdpi.com In the context of DNMT inhibition by 3-nitroflavones, specific substitutions on the phenyl ring can modulate the potency of the compound.

Antimicrobial Activity

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat pathogenic microorganisms, including those resistant to conventional antibiotics.

Antibacterial Efficacy Against Multidrug-Resistant Strains

The chromone scaffold is a valid starting point for the development of new antimicrobial agents. The nitro group, in particular, is a well-established pharmacophore in antibacterial drug design. Nitro-containing compounds often exert their effect through the in vivo reduction of the nitro group, which generates toxic reactive nitrogen species that can damage bacterial DNA and other critical cellular components. encyclopedia.pub

Studies on halogenated 3-nitro-2H-chromenes, which are structurally related to the target compound, have demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The antibacterial activity is highly dependent on the substitution pattern. For instance, a derivative, 2-(4-methoxyphenyl)-3-nitro-2H-chromene, was synthesized and evaluated, highlighting the interest in this substitution pattern. Research on other nitro-substituted flavonoids, such as 6-chloro-8-nitroflavone, has also shown potent inhibitory activity against pathogenic bacteria like Enterococcus faecalis and S. aureus. researchgate.netnih.gov This indicates that the combination of a flavone-like core with a nitro group can be a powerful strategy for developing new agents to combat drug-resistant bacterial infections. nih.gov

Compound Class/DerivativeBacterial StrainActivity Metric (MIC)Reference
Tri-halogenated 3-nitro-2H-chromene (5s)S. aureus (MRSA)4 μg/mL
Tri-halogenated 3-nitro-2H-chromene (5s)S. epidermidis (MRSE)1–4 μg/mL
Mono-halogenated nitrochromenesStaphylococci8–32 μg/mL
6-chloro-8-nitroflavoneE. faecalisPotent Inhibition researchgate.net
6-chloro-8-nitroflavoneS. aureusPotent Inhibition researchgate.net

Antifungal and Antiviral Potential

While specific studies on the antifungal and antiviral properties of this compound are not extensively documented, research on related chromene and chalcone (B49325) derivatives provides valuable insights. Chalcones, which are precursors to flavonoids, have shown a range of biological activities, including antiviral and antimicrobial applications. The introduction of specific substituents on the chalcone scaffold is known to modulate these activities. For instance, chromonyl chalcone derivatives have demonstrated efficient antibacterial and antifungal effects.

In the broader class of chromenol derivatives, certain compounds have exhibited notable antifungal activity in vitro. For example, some 2-(substituted phenyl)-3-(1H-1,2,4-triazol-1-yl)-2H-chromen-2-ol derivatives have shown higher activity than reference drugs like ketoconazole (B1673606) and bifonazole (B1667052) against various fungal strains. nih.gov The most sensitive fungus was identified as Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov Molecular docking studies of these active compounds suggest that inhibition of CYP51, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway, is a likely mechanism of their antifungal action. nih.gov

Antileishmanial Activity and Mechanistic Studies

Leishmaniasis remains a significant global health issue, and the search for new effective treatments is ongoing. Nitro-containing compounds, particularly nitroaromatics, have emerged as a promising class of antileishmanial agents. nih.govdundee.ac.ukresearchgate.net These compounds often act as prodrugs that require bioreduction of the nitro group to exert their parasiticidal effects. taylorandfrancis.com

Recent studies have focused on the synthesis and evaluation of nitrochromene derivatives for their antileishmanial potential. nih.govnih.gov A series of 2-aryl-3-nitro-2H-chromenes were synthesized and evaluated for their activity against Leishmania tropica. nih.gov This research highlights the potential of the nitrochromene scaffold in developing new therapies for leishmaniasis. The mechanism of action for many antileishmanial agents involves inducing oxidative stress within the parasite. nih.govmdpi.com This can lead to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production, ultimately causing parasite cell death. nih.gov For instance, the antileishmanial activity of clioquinol (B1669181) against Leishmania species has been linked to the loss of mitochondrial membrane potential, increased ROS production, and rupture of the plasma membrane, suggesting that the parasite's mitochondria are a key target. nih.gov

SAR for Antimicrobial Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For chromen-4-one and related coumarin (B35378) derivatives, the nature and position of substituents on the core structure significantly influence their antibacterial and antifungal activities.

In a study of amino/nitro-substituted 3-arylcoumarins, it was found that a nitro group at the 6-position of the coumarin moiety was essential for antibacterial activity against Staphylococcus aureus. nih.gov In contrast, derivatives with a nitro group only on the 3-aryl ring were inactive. nih.gov This highlights the critical role of the substitution pattern on the core heterocyclic ring. The introduction of an amino substituent was generally found to decrease the antibacterial activity. nih.gov

Further studies on 2-aryl-3-nitro-2H-chromene derivatives have also been conducted to evaluate their potential against multidrug-resistant bacteria. mdpi.com These investigations help to build a comprehensive understanding of the structural requirements for antibacterial efficacy within this class of compounds. The lipophilicity and electronic properties conferred by different substituents play a key role in the interaction with bacterial targets and the ability to penetrate cell membranes.

Other Reported Biological Activities (e.g., Anti-inflammatory)

Beyond antimicrobial effects, chromen-4-one derivatives are widely recognized for their anti-inflammatory properties. nih.gov Flavonoids, which share the 2-phenyl-chromen-4-one core, are well-known for their ability to modulate inflammatory pathways. nih.gov

Derivatives of 2-phenyl-4H-chromen-4-one have been synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Overproduction of NO is a hallmark of inflammation. One promising compound was found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway. nih.gov

The anti-inflammatory effects of chalcones containing methoxyphenyl groups have also been investigated. For example, E-α-(p-methoxyphenyl)-2',3',4',4'-tetramethoxychalcone was shown to exert significant anti-inflammatory effects by inducing heme oxygenase-1 (HO-1) expression. nih.gov This compound reduced the upregulation of COX-2 and iNOS and attenuated the activity of NF-κB, a key transcription factor in the inflammatory response. nih.gov

Influence of the 3-Nitro Group on Biological Activity

The nitro group is a strong electron-withdrawing group that significantly impacts a molecule's physicochemical properties and biological activity. taylorandfrancis.comnih.gov Its presence can enhance interactions with biological targets and is often crucial for the activity of various therapeutic agents. nih.gov In many anti-infective nitroheterocycles, the nitro group acts as a pharmacophore that requires bioactivation through enzymatic reduction to form reactive radical species toxic to pathogens. taylorandfrancis.com

In the context of chromene and coumarin derivatives, the 3-nitro group plays a pivotal role. As mentioned, a nitro group at specific positions on the chromen-4-one or coumarin core is often essential for antibacterial activity. nih.gov The electron-withdrawing nature of the nitro group can activate the double bond in 3-nitro-2H-chromenes, making them susceptible to reactions that are key to their biological function. mdpi.com This activation is also believed to be related to their antiproliferative effects, which are linked to the inhibition of enzymes like thioredoxin reductase (TrxR). mdpi.com

Role of the 2-(3-Methoxyphenyl) Substituent in Biological Activity

The substituent at the 2-position of the chromen-4-one ring plays a significant role in determining the biological activity profile. The nature of this aryl group can influence potency and selectivity.

Specifically, the 3-methoxyphenyl group has been incorporated into various biologically active molecules. In the study of 3-arylcoumarins, the compound 3-(3′-Methoxyphenyl)-6-nitrocoumarin was synthesized and evaluated for its antibacterial properties. researchgate.net The position of the methoxy group on the phenyl ring (ortho, meta, or para) can affect the molecule's conformation and its ability to bind to target sites. While direct comparisons of the 3-methoxyphenyl substituent to other groups on the 2-position of 3-nitrochromen-4-one are limited, studies on related chalcones and flavonoids indicate that methoxy substituents can enhance anti-inflammatory and other biological activities. researchgate.netmdpi.com For instance, methoxyphenyl chalcones have been shown to inhibit nitric oxide production in LPS-induced macrophages. researchgate.net

General Structure-Activity Relationship (SAR) Studies on Chromen-4-one Core Modifications

Extensive SAR studies have been conducted on the chromen-4-one scaffold to explore how modifications affect biological activity. nih.govmdpi.com These studies are fundamental to rational drug design.

Key findings from various studies include:

Substitution at C2: The nature of the aryl or other substituent at the 2-position is a major determinant of activity. Electron-donating or electron-withdrawing groups on this phenyl ring can modulate potency against various targets.

Substitution at C3: As discussed, a nitro group at this position is often critical for certain activities. Other substitutions, such as a hydroxyl group, have also been explored and found to be important for activities like anti-Trypanosoma efficacy. researchgate.net

Substitution on the Benzene (B151609) Ring of the Chromenone Core: Modifications on the benzo part of the chromen-4-one system, such as the introduction of halogens or methoxy groups, can fine-tune the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles. mdpi.com

These SAR studies provide a roadmap for designing novel chromen-4-one derivatives with improved potency and selectivity for various therapeutic targets. nih.govmdpi.com

Future Research Directions for 2 3 Methoxyphenyl 3 Nitrochromen 4 One

Exploration of Novel Synthetic Pathways

While established methods exist for the synthesis of 2-aryl-3-nitro-2H-chromenes, future research will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic routes. researchgate.net The exploration of novel catalyst systems is a promising avenue. For instance, the use of organocatalysts, such as pyrrolidine-benzoic acid combinations, has shown success in tandem oxa-Michael-Henry reactions to form the chromene core. researchgate.net Future work could investigate a broader range of chiral catalysts to achieve high enantioselectivity, which is crucial for studying the differential biological activities of stereoisomers.

Furthermore, developing concise and efficient cross-coupling strategies is another key direction. Methodologies that allow for the late-stage introduction of the 3-methoxyphenyl (B12655295) group or the nitro group could provide rapid access to a library of analogs for structure-activity relationship (SAR) studies. nih.gov Research into flow chemistry processes for the synthesis of this and related nitroflavones could also offer advantages in terms of safety, scalability, and reaction control.

Development of Advanced Computational Models

Computational chemistry offers powerful tools to predict and rationalize the behavior of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one. The development of advanced computational models will be instrumental in guiding future synthetic and biological studies. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. mdpi.commdpi.com These models can correlate the structural features of a series of this compound analogs with their biological activity, providing crucial insights for designing more potent compounds. nih.gov

Molecular docking simulations are another vital area for future computational work. researchgate.net By modeling the interaction of this compound with various biological targets, such as enzymes or DNA, researchers can predict binding affinities and modes of interaction. researchgate.net These in silico studies can help identify likely cellular targets and provide a structural basis for the compound's observed biological effects, thereby prioritizing experimental validation and reducing the reliance on extensive high-throughput screening.

Expansion of Biological Profiling in vitro

A comprehensive understanding of the biological potential of this compound requires an expansion of its in vitro biological profiling. Given that nitro-substituted heterocyclic compounds have demonstrated a wide range of activities, a broad screening approach is warranted. nih.govnih.gov Future research should involve testing the compound against a diverse panel of cancer cell lines to identify potential antiproliferative activity. nih.gov

Beyond cancer, the compound's potential as an antimicrobial agent should be investigated against various strains of bacteria and fungi, as many nitro-containing molecules exhibit such properties. nih.gov Furthermore, assays to determine its anti-inflammatory, antioxidant, and enzyme inhibitory activities would provide a more complete picture of its bioactivity profile. This expanded profiling will help to identify the most promising therapeutic areas for this molecular scaffold and guide further development.

Design and Synthesis of Advanced Derivatives for Enhanced Activity

Guided by the insights from computational models and initial biological profiling, the rational design and synthesis of advanced derivatives of this compound is a critical next step. Structure-activity relationship (SAR) studies will be central to this effort, aiming to identify which structural modifications lead to improved potency and selectivity. nih.gov

Future synthetic work could focus on several key modifications:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the 3-methoxyphenyl ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets.

Modification of the Chromenone Core: Alterations to the benzopyran portion of the molecule, such as the addition of substituents, could influence its pharmacokinetic properties and target specificity.

Bioisosteric Replacement of the Nitro Group: While the nitro group is key to the activity of many compounds, it can sometimes be associated with toxicity. svedbergopen.com Exploring the replacement of the nitro group with other electron-withdrawing bioisosteres (e.g., cyano, sulfonyl) could lead to derivatives with an improved safety profile while retaining or enhancing biological activity.

The synthesis of these new derivatives will create a library of compounds for further biological evaluation, allowing for a systematic exploration of the chemical space around the parent molecule. nih.gov

Elucidation of Broader Mechanistic Pathways of Action in Biological Systems

A fundamental goal of future research is to elucidate the precise molecular mechanisms through which this compound exerts its biological effects. The presence of the nitro group suggests that its mechanism of action may involve bioreduction. nih.gov The nitro group can be enzymatically reduced within cells to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, or reactive oxygen species (ROS). nih.govsvedbergopen.com These intermediates can then interact with and damage critical biomolecules like DNA and proteins, leading to cellular effects such as apoptosis. nih.gov

Future studies should aim to confirm this hypothesis by investigating the metabolic fate of the compound in biological systems and identifying any reactive intermediates formed. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) can be used to analyze metabolites. nih.gov Furthermore, studies on the compound's effect on cellular pathways, such as the induction of oxidative stress, DNA damage response, and apoptosis, will be crucial. nih.gov Understanding these broader mechanistic pathways will provide a more complete picture of the compound's biological activity and is essential for its further development as a potential therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Methoxyphenyl)-3-nitrochromen-4-one, and what analytical techniques are used to confirm its structure?

The synthesis typically involves a multi-step approach:

  • Claisen-Schmidt condensation : Reacting 2-hydroxyacetophenone derivatives with 3-methoxybenzaldehyde to form the chromen-4-one scaffold .
  • Nitration : Introducing the nitro group at the 3-position using nitric acid or mixed acid systems under controlled conditions .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to remove unreacted intermediates . Characterization :
  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and aromatic proton environments .
  • X-ray crystallography (e.g., SHELX suite) for unambiguous structural determination .
  • IR spectroscopy to confirm functional groups (e.g., nitro, carbonyl) .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Chromatographic methods : Use HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) to monitor purity and isolate isomers .
  • Melting point analysis : Compare experimental values with literature data to detect impurities .
  • Elemental analysis : Validate stoichiometric composition (C, H, N) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove byproducts .

Advanced Research Questions

Q. What strategies can resolve contradictions between spectroscopic data and X-ray crystallographic results for nitrochromenone derivatives?

  • Cross-validation : Combine multiple techniques (e.g., solid-state NMR and powder XRD) to confirm molecular conformation .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
  • Refinement software : Leverage SHELXL’s constraints (e.g., DFIX, FLAT) to reconcile anisotropic displacement parameters with bond-length expectations .

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons that stabilize the lattice .
  • Thermal analysis : Correlate thermogravimetric (TGA) data with hydrogen-bond density to predict decomposition pathways.
  • Software tools : Use WinGX/ORTEP to visualize intermolecular interactions and quantify packing efficiency .

Q. What methodological approaches are recommended for evaluating the biological activity of nitrochromenone derivatives?

  • In vitro assays :
  • Antimicrobial testing : Follow standardized protocols (e.g., broth microdilution) to determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines to assess selectivity .
    • Docking studies :
  • Target selection : Prioritize enzymes with nitroaromatic-binding pockets (e.g., cytochrome P450, kinases) .
  • Software : Employ AutoDock Vina with force-field adjustments for nitro group interactions .
    • Pharmacokinetic profiling :
  • ADMET prediction : Use SwissADME to optimize logP and polar surface area for bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between enzymatic assays and cell-based studies?

  • Mechanistic studies : Perform enzyme inhibition assays (e.g., fluorescence quenching) to confirm direct target engagement .
  • Membrane permeability testing : Use Caco-2 cell models to evaluate if poor cellular uptake explains discrepancies .
  • Metabolite profiling : Identify degradation products via LC-MS that may interfere with activity .

Q. What methods validate the presence of minor isomers or impurities in synthesized this compound?

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose derivatives) .
  • Mass spectrometry : Detect low-abundance impurities via high-resolution MS (e.g., Q-TOF) .
  • Dynamic NMR : Monitor temperature-dependent splitting of signals caused by rotational isomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.